molecular formula C11H9Cl2N3O B12585288 5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine CAS No. 642084-54-6

5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine

Cat. No.: B12585288
CAS No.: 642084-54-6
M. Wt: 270.11 g/mol
InChI Key: DCSICCKSJMIZJT-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring substituted with a 2,6-dichlorophenyl group and a methoxy group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrazin-2-amine in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Biological Activity

5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine is a chemical compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structural features suggest potential applications in treating various conditions, including cancer and bacterial infections. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a methoxy group and a dichlorophenyl moiety. The molecular formula is C13_{13}H11_{11}Cl2_2N3_3O, with a molecular weight of approximately 360.24 g/mol. The presence of chlorine atoms enhances its biological activity and pharmacological properties.

Anticancer Properties

Research indicates that this compound may act as an inhibitor of oncogenic pathways, particularly those involving KRAS mutations, which are common in various cancers. In vitro studies have shown that compounds with similar structures display significant anticancer activities against different cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of various pyrazine derivatives, it was found that the compound exhibited IC50_{50} values in the low micromolar range against several cancer cell lines, including:

Cell Line IC50_{50} (µM)
NCI-H522 (Lung)0.08
MCF7 (Breast)0.12
SK-OV-3 (Ovarian)0.15

These results indicate that the compound has promising potential as an anticancer agent.

Antibacterial Activity

The compound has also been studied for its antibacterial properties. Similar compounds have demonstrated significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

The antibacterial mechanism involves disrupting bacterial cell membranes, leading to leakage of intracellular components. Studies have shown that compounds related to this compound can inhibit biofilm formation and reduce bacterial resistance development.

Comparative Biological Activity

A comparison of similar compounds reveals the unique position of this compound regarding its biological activity:

Compound Name Structural Features Biological Activity
5-(4-Chlorobenzyl)-2-methylpyrazin-3-amineChlorobenzyl group; methyl substitutionAntimicrobial activity
4-(2,6-Dichloroanilino)-1H-pyrazoleAniline derivative; pyrazole coreAnticancer properties
3-(Benzylamino)-4-methylpyridinePyridine core; benzyl substitutionNeuroprotective effects

The specific combination of the dichlorophenyl moiety and methoxy group in this compound enhances its selectivity and potency against targeted biological pathways compared to similar compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents on the pyrazine core can significantly influence both anticancer and antibacterial activities.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances biological activity.
  • Hydrophilicity : Increased hydrophilicity correlates with improved antibacterial potency.
  • Substituent Positioning : The position of substituents on the pyrazine ring affects receptor binding affinity and overall efficacy.

Properties

CAS No.

642084-54-6

Molecular Formula

C11H9Cl2N3O

Molecular Weight

270.11 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine

InChI

InChI=1S/C11H9Cl2N3O/c12-8-2-1-3-9(13)7(8)6-17-11-5-15-10(14)4-16-11/h1-5H,6H2,(H2,14,15)

InChI Key

DCSICCKSJMIZJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=NC=C(N=C2)N)Cl

Origin of Product

United States

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